2-Chloro-1-p-tolyl-ethanone

Catalog No.
S1894579
CAS No.
4209-24-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-p-tolyl-ethanone

CAS Number

4209-24-9

Product Name

2-Chloro-1-p-tolyl-ethanone

IUPAC Name

2-chloro-1-(4-methylphenyl)ethanone

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

HGLJRZYKFVJSEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCl

2-Chloro-1-p-tolyl-ethanone, also known as 2-chloro-1-(4-methylphenyl)ethanone, is an organic compound with the molecular formula C9H9ClOC_9H_9ClO and a molecular weight of 168.62 g/mol. This compound features a chloroacetyl group attached to a p-tolyl ring, making it a derivative of acetophenone. It appears as a colorless to pale yellow liquid with a melting point of approximately 57.5°C and an estimated boiling point of 238.18°C. The density is around 1.1115 g/cm³, and its refractive index is estimated to be 1.5620 .

Currently, there's no documented information regarding a specific mechanism of action for 2-Chloro-1-p-tolyl-ethanone in biological systems.

Due to the presence of chlorine, 2-Chloro-1-p-tolyl-ethanone is likely to be:

  • Harmful if swallowed [].
  • Corrosive to metals [].
Typical of ketones and haloalkanes:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form more complex structures.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make it useful in synthesizing other organic compounds, particularly in medicinal chemistry .

Research indicates that 2-chloro-1-p-tolyl-ethanone exhibits biological activity, particularly in antifungal and antibacterial contexts. It has been noted for its ability to inhibit pyruvate dehydrogenase, which may lead to reduced glucose oxidation. This property suggests potential applications in treating conditions like diabetes and ischemia . Furthermore, derivatives of this compound are known to function as fungicides against phytopathogenic fungi .

The synthesis of 2-chloro-1-p-tolyl-ethanone typically involves the following steps:

  • Reagents: Anhydrous aluminum chloride (5.60 g) is suspended in anhydrous toluene (40 mL).
  • Chloroacetyl Chloride Addition: Chloroacetyl chloride (4.52 g) is added dropwise while maintaining the temperature at about 80°C for 2 hours.
  • Cooling and Workup: After cooling, the mixture is poured into crushed ice containing concentrated hydrochloric acid (10 mL). The organic layer is extracted using toluene, concentrated, and dried to yield the desired product .

2-Chloro-1-p-tolyl-ethanone has several applications:

  • Synthesis of Acetophenone Derivatives: These derivatives are valuable in agricultural chemistry as fungicides.
  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing clinafloxacin triazole hybrids, which possess antibacterial properties.
  • Biochemical Research: Due to its inhibitory effect on pyruvate dehydrogenase, it may be explored for therapeutic uses related to metabolic disorders .

Studies have shown that 2-chloro-1-p-tolyl-ethanone interacts with various biological systems through its enzyme inhibition properties. Its uncompetitive inhibition of pyruvate dehydrogenase suggests that it could influence metabolic pathways significantly, potentially making it a candidate for further pharmacological research .

Several compounds share structural or functional similarities with 2-chloro-1-p-tolyl-ethanone:

Compound NameMolecular FormulaUnique Features
4-MethylacetophenoneC9H10OLacks chlorine; used in flavoring and fragrance
Chloromethyl phenyl ketoneC9H9ClOSimilar structure; different substituents
AcetophenoneC8H8ONo chlorine; widely used in synthesis
2-Bromo-1-p-tolyl-ethanoneC9H9BrOBromine instead of chlorine; different reactivity

These compounds highlight the uniqueness of 2-chloro-1-p-tolyl-ethanone due to its specific halogen substitution and biological activity profile .

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4209-24-9

Wikipedia

Chloromethyl p-tolyl ketone

Dates

Modify: 2023-08-16

Explore Compound Types